molecular formula C24H21ClN4O3 B11524920 1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3-nitrophenyl)imidazolidin-4-one

1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3-nitrophenyl)imidazolidin-4-one

Cat. No.: B11524920
M. Wt: 448.9 g/mol
InChI Key: AWIUKRRXXLKOBR-YZSQISJMSA-N
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Description

1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a nitrophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 3-nitrobenzyl isocyanate under controlled conditions to yield the final imidazolidinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE can be compared with other imidazolidinone derivatives, such as:

  • 1-Benzyl-3-[(E)-[1-(4-Methylphenyl)ethylidene]amino]-2-(3-nitrophenyl)imidazolidin-4-one
  • 1-Benzyl-3-[(E)-[1-(4-Fluorophenyl)ethylidene]amino]-2-(3-nitrophenyl)imidazolidin-4-one These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The presence of different substituents can significantly affect the compounds’ chemical and biological properties, highlighting the uniqueness of each derivative.

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(3-nitrophenyl)imidazolidin-4-one

InChI

InChI=1S/C24H21ClN4O3/c1-17(19-10-12-21(25)13-11-19)26-28-23(30)16-27(15-18-6-3-2-4-7-18)24(28)20-8-5-9-22(14-20)29(31)32/h2-14,24H,15-16H2,1H3/b26-17+

InChI Key

AWIUKRRXXLKOBR-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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